molecular formula C11H17N3 B8552808 1,2,3,4-tetrahydro-N3, N3-dimethyl-3,8-quinolinediamine

1,2,3,4-tetrahydro-N3, N3-dimethyl-3,8-quinolinediamine

Cat. No. B8552808
M. Wt: 191.27 g/mol
InChI Key: HGMAYTOEEZMKDI-UHFFFAOYSA-N
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Patent
US05436240

Procedure details

A mixture of 6-bromo-1,2,3,4-tetrahydro-8-nitro-N,N-dimethyl-3-quinolinamine (1.15 g, 3.8 mmol) and 10% palladium charcoal (0.5 g) in ethanol (150 mL) was hydrogenated for 18 hours. The solution was filtered and the ethanol evaporated to give 0.73 g of 1,2,3,4-tetrahydro-N3, N3 -dimethyl-3,8-quinolinediamine as an oil.
Name
6-bromo-1,2,3,4-tetrahydro-8-nitro-N,N-dimethyl-3-quinolinamine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:12]([O-])=O)[CH:11]=1)[NH:8][CH2:7][CH:6]([N:15]([CH3:17])[CH3:16])[CH2:5]2>C(O)C.[Pd]>[CH3:16][N:15]([CH3:17])[CH:6]1[CH2:5][C:4]2[C:9](=[C:10]([NH2:12])[CH:11]=[CH:2][CH:3]=2)[NH:8][CH2:7]1

Inputs

Step One
Name
6-bromo-1,2,3,4-tetrahydro-8-nitro-N,N-dimethyl-3-quinolinamine
Quantity
1.15 g
Type
reactant
Smiles
BrC=1C=C2CC(CNC2=C(C1)[N+](=O)[O-])N(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C1CNC2=C(C=CC=C2C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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